(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H17Cl2N3O6 and its molecular weight is 514.32. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescence Properties
(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has been explored for its photoluminescence properties. Functional π-extended fluorene derivatives containing various functional groups, including cyano and nitro groups, exhibited high fluorescence quantum yields. This compound, in particular, showed a higher fluorescence quantum yield compared to other nitro-group-containing fluorophores and exhibited unique emission behavior influenced by solvents (Kotaka, Konishi, & Mizuno, 2010).
Synthesis and Chemical Reactions
The compound has been utilized in various chemical reactions and synthesis processes. For instance, its reaction with methyl 3-oxobutanoate leads to the formation of multiple compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, demonstrating its versatility in chemical synthesis (O'callaghan, McMurry, Draper, & Champeil, 1999).
New Synthesis Methods
A new synthesis method for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was developed using this compound as a precursor. The method highlights its potential in pharmaceutical synthesis, especially for developing medication for diseases like Parkinson's disease (Harisha et al., 2015).
Structural and Electronic Factors
The interplay between steric and electronic factors in compounds like (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has been studied, particularly in relation to the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Bertolasi et al., 2006).
Corrosion Inhibition
Research has also explored the use of related acrylamide derivatives as corrosion inhibitors. These studies indicate the potential of using similar compounds for protecting metals in various industrial applications (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O6/c1-34-23-10-14(5-8-22(23)35-13-17-18(25)3-2-4-19(17)26)9-15(12-27)24(31)28-20-7-6-16(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYOEOUBXJXCCF-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.